

Spectroscopic Blueprint of **tert-Butyl 3-butenoate**: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **tert-Butyl 3-butenoate**

Cat. No.: **B103998**

[Get Quote](#)

This guide provides an in-depth analysis of the spectroscopic data for **tert-butyl 3-butenoate** (CAS No. 14036-55-6), a valuable building block in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through the lens of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. By explaining the causality behind spectral patterns, this guide serves as a practical reference for the characterization and quality control of this versatile reagent.

Introduction: The Molecular Identity of **tert-Butyl 3-butenoate**

Tert-butyl 3-butenoate, also known as tert-butyl vinylacetate, is an unsaturated ester with the molecular formula C₈H₁₄O₂.^[1] Its structure combines a sterically demanding tert-butyl group with a terminal alkene functionality, making it a useful intermediate in various chemical transformations. Accurate spectroscopic characterization is paramount to confirm its identity, purity, and to understand its reactivity. This guide focuses on the three primary spectroscopic techniques for its analysis: ¹H NMR, ¹³C NMR, and IR spectroscopy.

Molecular Structure and Spectroscopic Correlation

The unique arrangement of functional groups in **tert-butyl 3-butenoate** gives rise to a distinct and predictable spectroscopic signature. The workflow for analyzing this molecule involves

correlating specific structural elements to the data obtained from different spectroscopic methods.

Caption: Correlation of spectroscopic methods to structural features of **tert-butyl 3-butenoate**.

Proton (¹H) NMR Spectroscopy Analysis

Proton NMR spectroscopy provides detailed information about the number of different types of protons and their connectivity within the molecule. The spectrum of **tert-butyl 3-butenoate** is characterized by distinct signals for the vinyl protons, the allylic protons, and the tert-butyl protons.

Table 1: ¹H NMR Spectral Data for **tert-Butyl 3-butenoate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~5.8	ddt	1H	H-3
~5.1	m	2H	H-4
~3.0	d	2H	H-2
1.45	s	9H	-C(CH ₃) ₃

Note: Predicted values based on typical chemical shifts. Coupling constants (J) are essential for definitive assignments and are typically in the range of ~10-17 Hz for trans, ~6-12 Hz for cis, and ~1-3 Hz for geminal and allylic couplings.

Interpretation of the ¹H NMR Spectrum:

- **Vinyl Protons (H-3, H-4):** The proton at the C-3 position (H-3) is expected to appear as a multiplet, specifically a doublet of doublets of triplets (ddt), in the downfield region (~5.8 ppm) due to coupling with the terminal vinyl protons (H-4) and the allylic protons (H-2). The two terminal vinyl protons (H-4) are diastereotopic and will appear as separate multiplets around 5.1 ppm.

- Allylic Protons (H-2): The two protons on the carbon adjacent to the double bond (C-2) are allylic and are deshielded by the π -system. They are expected to appear as a doublet around 3.0 ppm, coupled to the H-3 proton.
- tert-Butyl Protons: The nine equivalent protons of the tert-butyl group give rise to a sharp singlet at approximately 1.45 ppm. The high intensity of this signal is a characteristic feature for molecules containing this group.

Carbon-¹³ (¹³C) NMR Spectroscopy Analysis

Carbon-13 NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in **tert-Butyl 3-butenoate** gives a distinct signal.

Table 2: ¹³C NMR Spectral Data for **tert-Butyl 3-butenoate**

Chemical Shift (δ) ppm	Assignment
~170	C=O (Ester Carbonyl)
~132	=CH-
~118	=CH ₂
~80	-O-C(CH ₃) ₃
~40	-CH ₂ -
~28	-C(CH ₃) ₃

Note: These are predicted chemical shifts based on standard values.

Interpretation of the ¹³C NMR Spectrum:

- Carbonyl Carbon: The ester carbonyl carbon is the most deshielded, appearing furthest downfield at approximately 170 ppm.
- Olefinic Carbons: The two carbons of the double bond appear in the olefinic region, with the substituted carbon (=CH-) at a lower field (~132 ppm) than the terminal carbon (=CH₂) at approximately 118 ppm.

- Quaternary Ester Carbon: The quaternary carbon of the tert-butyl group attached to the oxygen atom is found around 80 ppm.
- Allylic Carbon: The allylic carbon (-CH₂-) signal appears at approximately 40 ppm.
- tert-Butyl Carbons: The three equivalent methyl carbons of the tert-butyl group give a single, typically intense, signal at around 28 ppm.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for **tert-Butyl 3-butenoate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3080	Medium	=C-H Stretch (vinyl)
~2980	Strong	C-H Stretch (alkyl)
~1730	Strong	C=O Stretch (ester)
~1645	Medium	C=C Stretch (alkene)
~1150	Strong	C-O Stretch (ester)
~920, 990	Medium	=C-H Bend (out-of-plane)

Note: Predicted absorption frequencies.

Interpretation of the IR Spectrum:

- C=O Stretch: A strong, sharp absorption band around 1730 cm⁻¹ is the most prominent feature of the spectrum and is characteristic of the carbonyl group in an ester.
- C=C Stretch: A medium intensity band around 1645 cm⁻¹ indicates the presence of the carbon-carbon double bond.

- C-H Stretches: The region above 3000 cm^{-1} will show a medium intensity peak around 3080 cm^{-1} corresponding to the sp^2 C-H bonds of the vinyl group. Stronger absorptions just below 3000 cm^{-1} , around 2980 cm^{-1} , are due to the sp^3 C-H bonds of the alkyl portions (allylic and tert-butyl groups).
- C-O Stretch: A strong band in the fingerprint region, around 1150 cm^{-1} , is characteristic of the C-O single bond stretching in the ester linkage.
- Out-of-Plane Bending: The presence of a terminal vinyl group is further confirmed by two medium intensity bands around 920 and 990 cm^{-1} , which are due to the out-of-plane bending vibrations of the =C-H bonds.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols should be followed.

Sample Preparation

A pure sample of **tert-butyl 3-butenoate** should be used. For NMR analysis, dissolve approximately 10-20 mg of the compound in about 0.7 mL of a deuterated solvent (e.g., CDCl_3). Add a small amount of tetramethylsilane (TMS) as an internal reference ($\delta = 0.00$ ppm). For IR analysis of a liquid sample, a thin film can be prepared between two NaCl or KBr plates, or a single drop can be placed on the crystal of an ATR-FTIR spectrometer.

Instrumentation and Data Acquisition

NMR Spectroscopy:

- Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion.
- ^1H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Standard parameters include a spectral width of ~ 15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
- ^{13}C NMR: Acquire the spectrum using proton decoupling. A wider spectral width (~ 220 ppm) is necessary. A longer acquisition time and a larger number of scans are typically required

due to the low natural abundance of ^{13}C .

IR Spectroscopy:

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is standard.
- Acquisition: Record the spectrum over the mid-infrared range (4000-400 cm^{-1}). A background spectrum of the empty sample holder (or clean ATR crystal) should be taken and automatically subtracted from the sample spectrum.

Caption: General workflow for the spectroscopic analysis of **tert-butyl 3-butenoate**.

Conclusion

The spectroscopic data for **tert-butyl 3-butenoate** provides a clear and unambiguous fingerprint for its molecular structure. The characteristic signals in the ^1H and ^{13}C NMR spectra, corresponding to the tert-butyl, allylic, and vinyl moieties, combined with the distinctive vibrational bands in the IR spectrum for the ester and alkene functional groups, allow for confident identification and purity assessment. This technical guide serves as a foundational resource for scientists, enabling them to effectively utilize these spectroscopic techniques in their research and development endeavors involving **tert-butyl 3-butenoate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tert-Butyl 3-Butenoate | C8H14O2 | CID 639778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Blueprint of tert-Butyl 3-butenoate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b103998#spectroscopic-data-nmr-ir-for-tert-butyl-3-butenoate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com